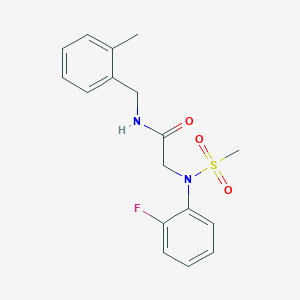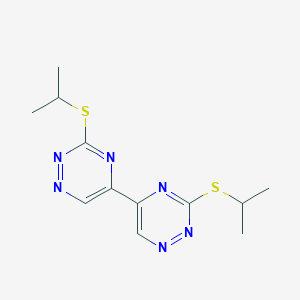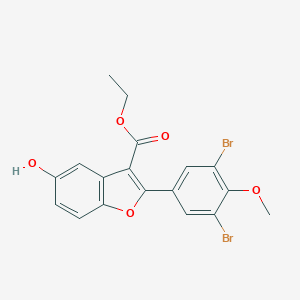
N~2~-(2-fluorophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2-fluorophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide, also known by its molecular formula C17H19FN2O3S, is a compound with a molecular weight of 350.4 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-fluorophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. general organic synthesis techniques such as nucleophilic substitution, electrophilic addition, and condensation reactions are likely employed.
Industrial Production Methods
Industrial production of N2-(2-fluorophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide would involve scaling up the laboratory synthesis methods to a larger scale. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes. The use of continuous flow reactors and automated synthesis platforms could be part of the industrial production strategy.
化学反応の分析
Types of Reactions
N~2~-(2-fluorophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
N~2~-(2-fluorophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N2-(2-fluorophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
特性
分子式 |
C17H19FN2O3S |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
2-(2-fluoro-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C17H19FN2O3S/c1-13-7-3-4-8-14(13)11-19-17(21)12-20(24(2,22)23)16-10-6-5-9-15(16)18/h3-10H,11-12H2,1-2H3,(H,19,21) |
InChIキー |
OCPMACAXKGPZCT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CNC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C |
正規SMILES |
CC1=CC=CC=C1CNC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-butanone {4-nitrophenyl}hydrazone](/img/structure/B300349.png)
![1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-butanone (4-chlorophenyl)hydrazone](/img/structure/B300350.png)
![1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-butanone (3-chlorophenyl)hydrazone](/img/structure/B300351.png)
![1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-butanone (2-chlorophenyl)hydrazone](/img/structure/B300352.png)
![4-methoxy-N-[(Z)-1-(3-methylsulfanyl-1,2,4-triazin-5-yl)propylideneamino]aniline](/img/structure/B300354.png)
![1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-propanone (3-chlorophenyl)hydrazone](/img/structure/B300355.png)
![1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]ethanone (3-methylphenyl)hydrazone](/img/structure/B300356.png)
![1-(isopropylsulfanyl)-3-[3-(isopropylsulfanyl)-1,2,4-triazin-5-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B300358.png)
![1-(Isopropylsulfanyl)-3-[3-(isopropylsulfanyl)-1,2,4-triazin-5-yl]-5,6,7,8-tetrahydroisoquinoline](/img/structure/B300360.png)

![3,3'-bis{1-(isopropylsulfanyl)-6,7-dihydro-5H-cyclopenta[c]pyridine}](/img/structure/B300363.png)
![1-(isopropylsulfanyl)-3-[1-(isopropylsulfanyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B300364.png)
![3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate](/img/structure/B300370.png)

